N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
CAS No.: 1351834-37-1
Cat. No.: VC5768391
Molecular Formula: C28H27N5O4
Molecular Weight: 497.555
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351834-37-1 |
|---|---|
| Molecular Formula | C28H27N5O4 |
| Molecular Weight | 497.555 |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C28H27N5O4/c1-18-4-7-20(8-5-18)25-31-28(37-32-25)22-3-2-12-29-26(22)33-13-10-21(11-14-33)27(34)30-16-19-6-9-23-24(15-19)36-17-35-23/h2-9,12,15,21H,10-11,13-14,16-17H2,1H3,(H,30,34) |
| Standard InChI Key | KTJCOYBGHPCNSQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC6=C(C=C5)OCO6 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Identifiers
The compound’s IUPAC name, N-(1,3-benzodioxol-5-ylmethyl)-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide, systematically describes its structure . Key identifiers include:
Structural Components
The molecule comprises three distinct pharmacophoric units:
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Benzodioxolylmethyl group: A methylene-linked 1,3-benzodioxole fragment, known for enhancing metabolic stability and membrane permeability .
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Piperidine-4-carboxamide core: A conformationally constrained six-membered ring with a carboxamide substituent, often utilized to modulate solubility and hydrogen-bonding capacity .
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3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl pyridine: A biaryl system combining a pyridine ring with a 1,2,4-oxadiazole substituent, a motif associated with kinase and protease inhibition .
Physicochemical Properties
The compound’s drug-like properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 497.5 g/mol | |
| Partition Coefficient (logP) | 4.3 | |
| Hydrogen Bond Acceptors | 8 | |
| Hydrogen Bond Donors | 1 | |
| Polar Surface Area | 85.6 Ų | |
| Water Solubility (LogSw) | -4.43 |
These metrics align with Lipinski’s Rule of Five, suggesting favorable oral bioavailability. The high logP value indicates lipophilicity, potentially enhancing blood-brain barrier penetration but posing challenges for aqueous solubility .
Applications in Drug Discovery
Screening Libraries
The compound is archived in multiple high-throughput screening (HTS) collections:
| Library Name | Compound Count | Focus Area |
|---|---|---|
| 300k Representative Compounds | 286,253 | Diversity-based screening |
| Regenerative Medicine Library | 23,016 | Tissue repair, stem cells |
| Macl-GPIbα Interaction Library | 22,969 | Thrombosis, hemostasis |
These inclusions underscore its utility in broad phenotypic screens and target-specific assays .
Synthetic Accessibility
Though synthesis protocols are undisclosed, retrosynthetic analysis suggests:
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Oxadiazole Formation: Cyclocondensation of amidoximes with carboxylic acid derivatives.
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Piperidine Coupling: Buchwald-Hartwig amination or Ullmann-type reactions to attach the pyridine-oxadiazole fragment.
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Carboxamide Installation: Peptide coupling reagents (e.g., HATU) to link the piperidine and benzodioxole units .
Recent Research and Future Directions
Patent Landscape
A PubChem modification date of April 5, 2025, indicates ongoing commercial interest . No patents are explicitly linked, but its presence in proprietary libraries suggests protected intellectual property.
Knowledge Gaps and Opportunities
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Target Deconvolution: Proteomic profiling (e.g., affinity chromatography) is needed to identify binding partners.
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ADMET Optimization: Reducing logP to ~3 could improve solubility while retaining permeability.
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Therapeutic Repurposing: Exploration in neuroinflammation or fibrosis models, given structural parallels to known modulators.
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